molecular formula C28H32N4O4 B11161984 3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one

3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one

Cat. No.: B11161984
M. Wt: 488.6 g/mol
InChI Key: RVRYBMKSLZBNPY-UHFFFAOYSA-N
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Description

3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes under alkaline conditions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution reactions.

    Cyclohexylmethyl Group Addition: This involves the alkylation of the piperazine derivative.

    Quinazolinone Core Formation: The final step involves the cyclization to form the quinazolinone core, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the benzodioxole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while substitution can introduce various functional groups to the benzodioxole or piperazine rings.

Scientific Research Applications

3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}CYCLOHEXYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of the benzodioxole, piperazine, and quinazolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]cyclohexyl]methyl]quinazolin-4-one

InChI

InChI=1S/C28H32N4O4/c33-27(31-13-11-30(12-14-31)16-21-7-10-25-26(15-21)36-19-35-25)22-8-5-20(6-9-22)17-32-18-29-24-4-2-1-3-23(24)28(32)34/h1-4,7,10,15,18,20,22H,5-6,8-9,11-14,16-17,19H2

InChI Key

RVRYBMKSLZBNPY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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